Potassiumtriphosphatehydrate
Description
Historical Evolution of Polyphosphate Chemistry Research
The study of polyphosphates, which are polymers of phosphate (B84403) units, has a history stretching back over a century. High-polymeric inorganic polyphosphates were first identified in living organisms in 1890. wikipedia.org For a significant period, these compounds were often regarded as "molecular fossils," primarily serving as a source of phosphorus and energy for microorganisms under extreme conditions. wikipedia.orgpnas.orgresearchgate.net
The core of polyphosphate chemistry lies in the polymerization of phosphoric acid derivatives. This process occurs through condensation reactions where phosphate units link together by sharing oxygen atoms, forming chains or rings. wikipedia.org The field of phosphorus chemistry saw a particularly active period of research between 1958 and 1983, which greatly expanded the foundational knowledge of phosphates and polyphosphates. mcgill.ca Over time, the understanding of these molecules has evolved, revealing their involvement in complex regulatory and metabolic roles in nearly all forms of life. wikipedia.org
Current Understanding of Potassiumtriphosphatehydrate Nomenclature and Chemical Identity
The term "this compound" can be ambiguous and requires careful definition. In chemical literature, it can refer to the hydrated forms of two distinct but related compounds: tripotassium phosphate (an orthophosphate) and potassium tripolyphosphate (a polyphosphate). The distinction is crucial for accurate scientific communication and application.
The primary distinction lies in the structure of the phosphate anion. Tripotassium phosphate, also known as tribasic potassium phosphate, is the potassium salt of phosphoric acid and contains a single, isolated phosphate anion (PO₄³⁻). wikipedia.orgdifferencebetween.com In contrast, potassium tripolyphosphate, or pentapotassium triphosphate, is a linear polyphosphate, consisting of three phosphate units linked together (P₃O₁₀⁵⁻). atamanchemicals.comamericanelements.com
Other related potassium phosphates include monopotassium phosphate (KH₂PO₄), dipotassium (B57713) phosphate (K₂HPO₄), and potassium polyphosphates ((KPO₃)n), each with distinct chemical properties and applications. foodadditives.netdifferencebetween.com The key difference between trisodium (B8492382) phosphate and tripotassium phosphate is the cation, with the former having three sodium ions and the latter having three potassium ions associated with the phosphate anion. differencebetween.com
| Compound Name | Chemical Formula | Anion Structure | Common Synonyms |
|---|---|---|---|
| Tripotassium Phosphate | K₃PO₄ | Orthophosphate (PO₄³⁻) | Potassium Phosphate, Tribasic; Tripotassium Orthophosphate wikipedia.orgnih.gov |
| Potassium Tripolyphosphate | K₅P₃O₁₀ | Tripolyphosphate (P₃O₁₀⁵⁻) | Pentapotassium Triphosphate; KTPP atamanchemicals.comamericanelements.com |
| Monopotassium Phosphate | KH₂PO₄ | Dihydrogen Phosphate (H₂PO₄⁻) | Potassium Phosphate, Monobasic |
| Dipotassium Phosphate | K₂HPO₄ | Hydrogen Phosphate (HPO₄²⁻) | Potassium Phosphate, Dibasic |
Both tripotassium phosphate and potassium tripolyphosphate can exist in anhydrous (water-free) and various hydrated forms. The specific hydrate (B1144303) form can influence the compound's physical properties, such as solubility and crystal structure.
Tripotassium Phosphate Hydrates:
Anhydrous (K₃PO₄): A white, deliquescent powder. wikipedia.organnexechem.com
Monohydrate (K₃PO₄·H₂O): Has been used to catalyze certain organic reactions. wikipedia.orgfoodadditives.netontosight.ai
Trihydrate (K₃PO₄·3H₂O): A recognized hydrated form. foodadditives.netannexechem.comalfa-chemistry.com
Other Hydrates: Forms with seven (heptahydrate) and nine (nonahydrate) water molecules have also been reported. wikipedia.org
Potassium Tripolyphosphate Hydrates:
This compound also exists in hydrated forms, including a dihydrate and a tetrahydrate. atamanchemicals.com
Research using techniques like dielectric relaxation spectroscopy has provided detailed insights into the hydration of phosphate anions in solution. Studies have shown that the PO₄³⁻ anion is extensively hydrated, with a total hydration number of approximately 39 at infinite dilution, suggesting the existence of a second hydration shell. acs.org
| Base Compound | Hydrate Form | Chemical Formula |
|---|---|---|
| Tripotassium Phosphate | Anhydrous | K₃PO₄ wikipedia.org |
| Tripotassium Phosphate | Monohydrate | K₃PO₄·H₂O foodadditives.net |
| Tripotassium Phosphate | Dihydrate | K₃PO₄·2H₂O annexechem.com |
| Tripotassium Phosphate | Trihydrate | K₃PO₄·3H₂O annexechem.com |
| Tripotassium Phosphate | Heptahydrate | K₃PO₄·7H₂O wikipedia.org |
| Potassium Tripolyphosphate | Dihydrate | K₅P₃O₁₀·2H₂O atamanchemicals.com |
| Potassium Tripolyphosphate | Tetrahydrate | K₅P₃O₁₀·4H₂O atamanchemicals.com |
Broad Significance of this compound in Chemical Science and Technology
The various forms of potassium triphosphate and its hydrates have significant utility across a range of applications, leveraging their properties as buffering agents, builders, catalysts, and nutrient sources.
Chemical Synthesis: In organic chemistry, anhydrous tripotassium phosphate is often used as a base. wikipedia.org Because it is insoluble in organic solvents, it can be easily removed after a reaction. The monohydrate form has been specifically used to catalyze the deprotection of BOC amines. wikipedia.org
Industrial Applications: Potassium tripolyphosphate is widely used for metal surface treatment, where it can form a protective layer to prevent corrosion. atamanchemicals.comatamanchemicals.com Both tripotassium phosphate and tripolyphosphate are used as builders in soaps and detergents, where they soften water by sequestering calcium and magnesium ions. atamanchemicals.comannexechem.comatamanchemicals.com They also find use in water treatment to prevent scale formation. annexechem.comnbinno.com
Food Science: As a food additive, tripotassium phosphate functions as a buffering agent, emulsifier, and stabilizer. wikipedia.orgnbinno.comchemicalbook.com It is used in products like dry cereals, meats, and cheeses to improve texture and shelf life. wikipedia.organnexechem.com Potassium tripolyphosphate also serves as a sequestrant and water-retention agent in food products. atamanchemicals.com
Agriculture: These compounds serve as a source of water-soluble potassium and phosphorus, which are essential nutrients for plant growth, making them components of fertilizers. atamanchemicals.comnbinno.com
Biochemical Research: In laboratory settings, potassium phosphates are crucial components of buffer solutions used to maintain a stable pH in a wide variety of biological and biochemical experiments. ontosight.aichemicalbook.commpbio.com
Properties
Molecular Formula |
H2K5O11P3 |
|---|---|
Molecular Weight |
466.42 g/mol |
IUPAC Name |
pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate;hydrate |
InChI |
InChI=1S/5K.H5O10P3.H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2/q5*+1;;/p-5 |
InChI Key |
UDLOHNCEMDNDGR-UHFFFAOYSA-I |
Canonical SMILES |
O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Potassiumtriphosphatehydrate
Solution-Phase Synthesis Techniques for Potassium Triphosphate Hydrate (B1144303)
Solution-phase synthesis is a common and versatile method for producing potassium triphosphate hydrate. This approach typically involves the neutralization reaction between a potassium source and a phosphate (B84403) source in an aqueous medium, followed by crystallization.
A prevalent method involves the reaction of phosphoric acid with potassium hydroxide (B78521). The stoichiometry of the reactants is carefully controlled to achieve the desired triphosphate product. The general reaction is:
3KOH + H₃PO₄ → K₃PO₄ + 3H₂O wikipedia.org
Following the initial neutralization, the process of crystallization is initiated. This can be achieved by controlled cooling of the solution or by vacuum evaporation to concentrate the solute. For instance, industrial-scale preparation may involve adding phosphoric acid to a potassium hydroxide solution, adjusting the pH, filtering impurities, and then crystallizing the product through controlled cooling and vacuum drying at approximately 80°C to yield high-purity crystals.
Another variation of the solution-phase method utilizes potassium carbonate as the potassium source. This method also relies on a neutralization reaction, followed by controlled crystallization to obtain the hydrated salt.
The key parameters influencing the outcome of solution-phase synthesis are temperature, pH, concentration of reactants, and the rate of cooling or evaporation. These factors determine the crystal size, morphology, and the specific hydrate form obtained.
Table 1: Comparison of Solution-Phase Synthesis Reactants
| Potassium Source | Phosphate Source | Key Process Steps |
|---|---|---|
| Potassium Hydroxide (KOH) | Phosphoric Acid (H₃PO₄) | Neutralization, pH adjustment, filtration, controlled cooling/vacuum drying |
Solid-State Synthesis Approaches for Potassium Triphosphate Hydrate
Solid-state synthesis offers an alternative route that avoids the use of solvents, which can be advantageous in terms of reducing waste and simplifying downstream processing. These methods typically involve the high-temperature reaction of solid precursors.
One documented solid-state approach involves the reaction of superphosphoric acid with anhydrous potassium carbonate at elevated temperatures. google.com This single-step synthesis is carried out in a twin-screw extruder, which facilitates mixing, heating, and continuous processing. google.com The process involves mixing the raw materials, neutralization, drying, calcining, and crushing to obtain the final product. google.com A significant advantage of this method is the elimination of a separate dehydration step for intermediate products, which simplifies the process flow and reduces equipment investment. google.com
The reaction conditions, particularly the temperature and the efficiency of mixing, are critical for driving the reaction to completion and ensuring a high conversion rate to potassium triphosphate.
Mechanochemical Synthesis Investigations of Potassium Triphosphate Hydrate
Mechanochemical synthesis is an emerging technique that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This method is often conducted at room temperature and can lead to the formation of novel phases or materials with unique properties.
While specific research on the mechanochemical synthesis of potassium triphosphate hydrate is not extensively detailed in the provided context, the principles of this method can be applied. The process would involve the high-energy milling of a solid potassium salt (e.g., potassium carbonate or potassium hydroxide) with a solid phosphate source (e.g., a solid phosphoric acid derivative or another phosphate salt). The mechanical forces generated during milling would initiate the chemical reaction, leading to the formation of potassium triphosphate. The degree of hydration could potentially be controlled by the presence of a stoichiometric amount of water in the reaction mixture.
Control of Hydration State and Polymorphism in Potassium Triphosphate Hydrate Synthesis
The hydration state of potassium triphosphate is a critical parameter that can influence its physical and chemical properties. Potassium triphosphate can exist in various hydrated forms, including the monohydrate (K₃PO₄·H₂O), trihydrate (K₃PO₄·3H₂O), and heptahydrate (K₃PO₄·7H₂O). wikipedia.orgiucr.org
The control of the specific hydrate form is primarily achieved during the crystallization step in solution-phase synthesis. Key factors influencing the hydration state include:
Temperature: Crystallization at different temperatures can favor the formation of different hydrates. For example, the heptahydrate has been synthesized at temperatures below the freezing point of pure water. iucr.org
Humidity: The ambient humidity during drying and storage can also affect the final hydration state of the product.
Solvent Composition: The presence of co-solvents can alter the solubility and crystallization behavior, thereby influencing the resulting hydrate.
Polymorphism, the ability of a compound to exist in multiple crystal structures, is also a consideration in the synthesis of potassium triphosphate hydrate. Different polymorphs can exhibit variations in properties such as solubility and stability. The control of polymorphism is closely linked to the control of crystallization conditions, including the choice of solvent, the rate of cooling, and the presence of impurities or additives.
Table 2: Known Hydrates of Potassium Triphosphate
| Hydrate Form | Chemical Formula |
|---|---|
| Monohydrate | K₃PO₄·H₂O wikipedia.org |
| Trihydrate | K₃PO₄·3H₂O nih.gov |
Green Chemistry Principles in Potassium Triphosphate Hydrate Synthesis
Applying green chemistry principles to the synthesis of potassium triphosphate hydrate aims to reduce the environmental impact of the production process. Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct reaction of potassium hydroxide and phosphoric acid has a high atom economy, with water being the only byproduct. wikipedia.org
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption. This can involve using catalysts to lower reaction temperatures or employing more efficient heating methods like microwave irradiation, which has been used in reactions involving potassium phosphate hydrate. researchgate.net
Waste Reduction: Developing processes that minimize the formation of byproducts and waste streams. The solid-state synthesis in a twin-screw extruder is an example of a process designed to be more efficient and generate less waste. google.com
One innovative approach that aligns with green chemistry principles is the use of urea (B33335) phosphate as a raw material. A patented method describes the reaction of urea phosphate with potassium hydroxide, which offers a shorter and simpler process route, potentially reducing production costs and energy consumption. google.com
Scalable Production and Industrial Synthesis Research of Potassium Triphosphate Hydrate
The scalable production of potassium triphosphate hydrate is essential for meeting industrial demand. Research in this area focuses on developing cost-effective, efficient, and continuous manufacturing processes.
Industrial synthesis often relies on the neutralization of thermal process phosphoric acid with potassium hydroxide or potassium carbonate. google.com However, these methods can be energy-intensive and costly. google.com
An alternative approach for large-scale production involves an ion-exchange process. google.com In this method, a solution of sodium tripolyphosphate is passed through a cation exchange column loaded with potassium ions. google.com This exchanges the sodium ions for potassium ions, forming potassium tripolyphosphate. google.com The tripolyphosphoric acid that may be formed is then neutralized with potassium hydroxide. google.com This process is designed to be a zero-discharge system, which is environmentally advantageous.
Research into continuous processing, such as the use of twin-screw extruders for solid-state synthesis, represents a significant advancement in the scalable production of potassium triphosphate. google.com This technology allows for continuous feeding of raw materials and discharging of the product, leading to a shorter reaction time and a higher degree of automation. google.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Potassium Triphosphate | K₅P₃O₁₀ |
| Potassium Triphosphate Dihydrate | K₅P₃O₁₀·2H₂O |
| Potassium Hydroxide | KOH |
| Phosphoric Acid | H₃PO₄ |
| Potassium Carbonate | K₂CO₃ |
| Superphosphoric Acid | H₆P₄O₁₃ |
| Urea Phosphate | CO(NH₂)₂·H₃PO₄ |
| Sodium Tripolyphosphate | Na₅P₃O₁₀ |
| Tripolyphosphoric Acid | H₅P₃O₁₀ |
| Water | H₂O |
| Potassium Phosphate Monohydrate | K₃PO₄·H₂O |
| Potassium Phosphate Trihydrate | K₃PO₄·3H₂O |
Structural Elucidation and Advanced Characterization of Potassiumtriphosphatehydrate
High-Resolution Crystallographic Investigations of Potassiumtriphosphatehydrate
High-resolution crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a crystal.
Single-Crystal X-ray Diffraction Studies of this compound Hydrates
Single-crystal X-ray diffraction is a powerful technique for elucidating the exact molecular structure, bond lengths, and bond angles of a crystalline compound. uwaterloo.cawikipedia.org For potassium triphosphate hydrate (B1144303), this would involve growing a suitable single crystal and analyzing its diffraction pattern. Such a study would provide definitive information on the arrangement of the triphosphate chain, the coordination of potassium ions, and the location of water molecules within the crystal lattice. Currently, there are no published single-crystal X-ray diffraction data specifically for potassium triphosphate hydrate. While studies exist for other complex phosphate (B84403) hydrates researchgate.netnih.gov, this information cannot be extrapolated to the specific compound .
Neutron Diffraction Analysis of Deuterated this compound Forms for Enhanced Structural Resolution
Neutron diffraction is particularly useful for accurately locating hydrogen atoms, which is challenging with X-ray diffraction. mdpi.com By replacing hydrogen with its heavier isotope, deuterium, the scattering of neutrons by these atoms is enhanced, providing a clearer picture of hydrogen bonding and the structure of water molecules in the hydrate. scispace.com Studies on deuterated potassium dihydrogen phosphate (DKDP) have demonstrated the utility of this technique. researchgate.netnih.gov However, no specific neutron diffraction studies on deuterated potassium triphosphate hydrate are available in the current body of scientific literature.
Powder X-ray Diffraction Studies of this compound Polymorphs and Amorphous Phases
Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. rigaku.com It can also be used to characterize amorphous (non-crystalline) forms of a substance. An investigation into potassium triphosphate hydrate using PXRD would help to identify different crystalline forms that may exist under various conditions and to study any amorphous content. While PXRD patterns are available for compounds like potassium dihydrogen phosphate researchgate.netresearchgate.net, there is a lack of such data for potential polymorphs or amorphous phases of potassium triphosphate hydrate.
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques probe the energy levels of molecules and provide valuable information about their structure, bonding, and dynamics.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding in this compound
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of molecules. The frequencies of these vibrations are characteristic of the types of chemical bonds present and their local environment. For potassium triphosphate hydrate, these techniques could identify the stretching and bending vibrations of the P-O bonds within the triphosphate chain, as well as vibrations associated with the water of hydration. While general principles of phosphate group vibrations are understood nih.govresearchgate.net, and spectra for various other potassium phosphates are documented researchgate.netspectrabase.com, specific and detailed FTIR and Raman analyses for potassium triphosphate hydrate are not available.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphorus and Potassium Nuclei in this compound
Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei, such as phosphorus-31 (³¹P) and potassium-39 (B86800) (³⁹K). wikipedia.orgnih.gov For potassium triphosphate hydrate, ³¹P NMR could distinguish between the different phosphate environments in the triphosphate chain. ³⁹K NMR would provide insights into the coordination environment of the potassium ions. This technique is particularly valuable for amorphous materials where diffraction methods are less informative. nih.gov Although solid-state NMR has been applied to other complex phosphates researchgate.netresearchgate.net, there are no published studies focusing on the ³¹P and ³⁹K nuclei in potassium triphosphate hydrate.
Thermal Analysis Research of this compound
Thermal analysis techniques are crucial for characterizing the stability, composition, and phase behavior of hydrated compounds. For this compound, these methods elucidate the nature of water association and the energetic changes that accompany its removal and subsequent decomposition.
Thermogravimetric Analysis (TGA) for Hydration and Decomposition Pathways of this compound
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative insights into dehydration and decomposition processes. A typical TGA of a hydrated form of potassium triphosphate, such as a hypothetical tetrahydrate (K₅P₃O₁₀·4H₂O), would be expected to show a multi-step mass loss profile.
The initial stages of mass loss at lower temperatures correspond to the removal of water of crystallization. The dehydration may occur in distinct, sequential steps, indicating that the water molecules possess different binding energies within the crystal lattice. Water molecules that are weakly bound or surface-adsorbed are lost first, followed by more tightly bound, structurally integral water molecules at higher temperatures.
Following complete dehydration, the resulting anhydrous potassium triphosphate (K₅P₃O₁₀) would remain stable over a significant temperature range. At much higher temperatures, typically above 600°C, the anhydrous salt would begin to decompose. The decomposition of polyphosphates can be complex, potentially yielding simpler phosphate species such as pyrophosphates and orthophosphates.
A representative TGA profile for a hypothetical Potassiumtriphosphate tetrahydrate sample is detailed in the interactive table below.
Table 1: Hypothetical TGA Data for Potassiumtriphosphate Tetrahydrate (K₅P₃O₁₀·4H₂O) This table presents illustrative data based on theoretical calculations and general principles of thermal analysis for hydrated salts, as specific experimental data for this compound is not available.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Description |
|---|---|---|---|---|
| Step 1: Dehydration | 80 - 150 | 6.9 | 6.92 | Loss of two molecules of loosely bound water (K₅P₃O₁₀·4H₂O → K₅P₃O₁₀·2H₂O + 2H₂O). |
| Step 2: Dehydration | 150 - 250 | 6.9 | 6.92 | Loss of two molecules of more tightly bound water (K₅P₃O₁₀·2H₂O → K₅P₃O₁₀ + 2H₂O). |
| Step 3: Decomposition | > 640 | Variable | - | Onset of thermal decomposition of the anhydrous K₅P₃O₁₀ salt. |
Differential Scanning Calorimetry (DSC) for Phase Transitions in this compound
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as phase transitions, melting, and dehydration.
The DSC thermogram for this compound would be expected to show distinct endothermic peaks corresponding to the dehydration steps observed in TGA. Each dehydration event requires energy to break the bonds holding the water molecules within the crystal structure, resulting in an absorption of heat. The temperature and enthalpy of these peaks provide information on the thermal stability of the hydrate and the energy of water binding.
After dehydration, the anhydrous K₅P₃O₁₀ may undergo solid-state phase transitions (polymorphic transformations) before melting. These transitions would appear as endothermic or exothermic peaks in the DSC curve without a corresponding mass loss in the TGA. The anhydrous form of potassium tripolyphosphate is reported to melt in the range of 620-640°C, which would be observed as a sharp endothermic peak. aps.orgresearchgate.net
An illustrative DSC thermogram corresponding to the hypothetical TGA data is presented below.
Table 2: Hypothetical DSC Data for Potassiumtriphosphate Tetrahydrate This table presents illustrative data based on established principles, as specific experimental data for this compound is not available.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |
|---|---|---|---|---|
| Endotherm 1 | 95 | 115 | Endothermic | Dehydration corresponding to the loss of the first two water molecules. |
| Endotherm 2 | 160 | 185 | Endothermic | Dehydration corresponding to the loss of the final two water molecules. |
| Endotherm 3 | 450 | 455 | Endothermic | Hypothetical polymorphic phase transition of the anhydrous K₅P₃O₁₀. |
| Endotherm 4 | 620 | 635 | Endothermic | Melting of anhydrous K₅P₃O₁₀. |
Microscopic and Morphological Studies of this compound Crystalline Forms
Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are essential for investigating the morphology, size distribution, and surface texture of crystalline materials. The crystalline form of this compound is influenced by the method of synthesis, including factors like solvent, temperature, and rate of crystallization.
An SEM study of as-synthesized this compound would likely reveal distinct crystal habits. Depending on the crystallization conditions, morphologies such as prismatic, tabular, or acicular (needle-like) crystals could be expected. The crystals would typically exhibit well-defined facets and a relatively smooth surface texture.
The thermal treatment of this compound would induce significant morphological changes that can be observed with SEM. The process of dehydration is often a key factor in altering the crystal's structure. As water molecules are removed from the lattice, internal stresses can develop, leading to the formation of cracks, fissures, and an increase in surface roughness. In some cases, the original crystal shape may be retained, but the material becomes a porous aggregate of smaller crystallites (a pseudomorph). This transformation from a well-defined crystalline structure to a more granular or disordered surface is a common consequence of the dehydration of inorganic salts. These morphological changes can, in turn, affect the material's properties, such as its dissolution rate and reactivity.
Reactivity, Reaction Mechanisms, and Chemical Transformations of Potassiumtriphosphatehydrate
Catalytic Mechanisms and Reaction Kinetics of Potassiumtriphosphatehydrate in Organic Synthesis
In the realm of organic synthesis, potassium triphosphate hydrate (B1144303) serves primarily as a robust and easily removable base. wikipedia.org Its hydrated forms, such as the monohydrate (K₃PO₄·H₂O), are frequently employed to catalyze a variety of reactions, from deprotections to complex cross-coupling transformations. wikipedia.orgwikiwand.com Being largely insoluble in many organic solvents, it functions as a solid base that can be conveniently separated from the reaction mixture by simple filtration. wikipedia.org
Role of Phosphate (B84403) Anions in Proton Abstraction Mechanisms
The catalytic activity of potassium triphosphate hydrate is fundamentally linked to the basic nature of the tribasic phosphate anion (PO₄³⁻). wikipedia.org This anion is a potent proton acceptor, capable of deprotonating a wide array of acidic organic substrates to generate reactive intermediates. This proton abstraction is the key initial step in numerous synthetic pathways. For instance, K₃PO₄ is effective in deprotonating the C-H bond of N-(diphenylmethylene)glycinate, which facilitates the formation of an enolate intermediate crucial for subsequent α-arylation reactions. researchgate.netresearchgate.net It is also commonly used to deprotonate terminal alkynes and phenols in preparation for cross-coupling reactions. wikipedia.org
The table below summarizes various substrates that undergo proton abstraction by potassium triphosphate hydrate to facilitate organic reactions.
| Substrate Class | Example | Generated Intermediate | Subsequent Reaction Type | Source(s) |
| C-H Acids | N-(diphenylmethylene)glycinate | Enolate | α-Arylation | researchgate.netresearchgate.net |
| Terminal Alkynes | Phenylacetylene | Acetylide | Sonogashira Coupling | wikipedia.orgresearchgate.net |
| Phenols / Alcohols | Phenol (B47542), Aliphatic Alcohols | Phenoxide / Alkoxide | Ullmann Condensation, Ether Synthesis | wikipedia.orgresearchgate.net |
| Sulfonates | Aryl Methane-sulfonates | Phenoxide | Nucleophilic Aromatic Substitution | wikipedia.orgwikiwand.com |
| Salicylaldehydes | 2-Hydroxybenzaldehyde | Phenoxide | O-propargylation | arkat-usa.org |
Nucleophilic Activation by this compound in Organic Transformations
A primary consequence of the proton abstraction facilitated by potassium triphosphate hydrate is the generation of a more powerful nucleophile. By removing a proton from a relatively weak nucleophile, the compound is converted into its conjugate base, which is a significantly more reactive nucleophilic species.
A classic application of this principle is in the synthesis of diaryl ethers. wikipedia.orgresearchgate.net In these reactions, K₃PO₄ is used to deprotonate a phenol or an aryl methane-sulfonate, generating a highly nucleophilic phenoxide anion. wikipedia.orgwikiwand.com This activated phenoxide can then readily attack an activated aryl halide in a nucleophilic aromatic substitution (SNAr) pathway to form the desired ether linkage. wikipedia.orgwikiwand.com This strategy is employed in various named reactions, including the Ullmann condensation, where K₃PO₄ has been identified as an excellent alternative to other bases like cesium carbonate. researchgate.net The hydrate form, K₃PO₄·H₂O, is also used to catalyze the deprotection of BOC amines, a process that relies on nucleophilic attack, often aided by microwave irradiation. wikipedia.orgwikiwand.com
Chemoselectivity and Regioselectivity in this compound-Mediated Reactions
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. numberanalytics.comwikipedia.org The choice of base can be critical in controlling both outcomes. Potassium triphosphate hydrate, with its moderate basicity and heterogeneous nature, can impart a high degree of selectivity in certain reactions.
For example, in the electrophilic iodination of phenols, using K₃PO₄ as a buffering agent was shown to achieve a totally controlled mono-iodination. researchgate.net By carefully controlling the stoichiometry, researchers achieved an 88% yield of the mono-iodinated product with no observation of the di-iodinated derivative. researchgate.net This demonstrates the base's role in preventing over-reaction, a key aspect of chemoselectivity.
Similarly, in reactions involving multifunctional molecules, K₃PO₄ can promote regioselectivity. Its use in the O-propargylation of substituted salicylaldehydes with propargyl bromide proceeds cleanly via an SN2 mechanism on the phenolic oxygen, leaving the aldehyde group untouched. arkat-usa.org The mild reaction conditions enabled by K₃PO₄ are suitable for substrates with both electron-donating and electron-withdrawing groups, showcasing its broad applicability and control. arkat-usa.org
Complexation Chemistry of this compound
Beyond its role as a base, the phosphate anion from potassium triphosphate hydrate exhibits significant complexation chemistry, particularly with metal ions. This ability to bind and sequester metal ions is a critical function in various chemical and biological systems.
Metal Ion Sequestration Mechanisms and Efficiency Studies
Sequestration is the process by which a chelating agent binds to a metal ion, forming a stable, soluble complex and thereby preventing the ion from participating in other reactions. wikipedia.org The orthophosphate anion (PO₄³⁻) acts as an effective chelating agent for a variety of metal cations. nih.govnih.gov The negatively charged oxygen atoms on the phosphate ion act as Lewis bases, donating electron pairs to coordinate with metal ions (Lewis acids), forming stable metal-phosphate complexes. nih.gov
This sequestration capability is important in preventing the precipitation of metal hydroxides or other insoluble salts. vt.edu Studies have shown that phosphates can effectively sequester iron, manganese, and calcium, keeping them in a soluble form. vt.eduyoutube.com The stability of these complexes depends on factors such as the charge and size of the metal ion, pH, and temperature. researchgate.net Generally, the stability of adsorption and complexation increases as the valence of the metal ion increases (monovalent < divalent < trivalent). nih.gov
The table below indicates the interaction of phosphate with various metal ions, highlighting its role as a sequestering agent.
| Metal Ion | Type of Interaction | Application/Context | Source(s) |
| Iron (Fe³⁺) | Chelation/Complexation | Detoxification in cell cultures, Sequestration in water treatment | nih.govvt.edu |
| Manganese (Mn²⁺) | Sequestration | Prevention of discoloration in water | vt.eduyoutube.com |
| Calcium (Ca²⁺) | Sequestration, Threshold Inhibition | Scale prevention in water systems | vt.eduyoutube.com |
| Copper (Cu²⁺) | Complexation | Environmental remediation, Biosensing | mdpi.comamazonaws.com |
| Zinc (Zn²⁺) | Complexation | Environmental remediation | amazonaws.com |
| Aluminum (Al³⁺), Chromium (Cr³⁺) | Strong Covalent Bonding | Surface adsorption studies | nih.gov |
Advanced Research on Chelating Properties in Diverse Solvent Systems
Advanced computational research, such as density functional theory (DFT), has provided deeper insights into the bonding mechanisms between metal ions and phosphate surfaces. nih.gov A study on the related potassium dihydrogen phosphate (KDP) surface revealed different bonding modes depending on the metal ion's size and charge. nih.gov Larger ions like Na⁺, K⁺, and Ca²⁺ tend to form ionic bonds, while smaller, more highly charged ions like Al³⁺ and Cr³⁺ form stronger, more stable covalent bonds with the surface oxygen and hydrogen atoms. nih.gov These findings suggest that the interaction is not merely electrostatic but can involve significant electron transfer and orbital overlap, leading to very stable complexes. This strong interaction is leveraged in biosensors, where metal ion-phosphate chelation is used as a highly specific molecular recognition tool. mdpi.com
Degradation Pathways and Long-Term Stability of this compound
The long-term stability of potassium triphosphate hydrate is a critical factor in its various industrial applications. Its degradation can proceed through several pathways, primarily hydrolysis, thermal decomposition, and potentially photochemical or radiolytic routes.
Potassium triphosphate (KTPP), the anhydrous form of the hydrate, is known for its excellent stability in aqueous solutions under specific conditions, with some commercial solutions showing no signs of hydrolysis for up to two years. atamanchemicals.com However, like all polyphosphates, it is thermodynamically susceptible to hydrolysis, a process where the P-O-P (phosphoanhydride) bonds are cleaved by water. This decondensation reaction occurs in a stepwise manner, ultimately converting triphosphate into pyrophosphate and orthophosphate, and subsequently, pyrophosphate into two orthophosphate molecules.
P₃O₁₀⁵⁻ + H₂O → P₂O₇⁴⁻ + HPO₄²⁻
P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻
The kinetics of this degradation are highly dependent on several factors, including pH, temperature, and the presence of metal ions. Generally, hydrolysis is accelerated under acidic conditions (low pH) and at elevated temperatures. mdpi.com The presence of certain metal ions can also catalyze the hydrolysis of the polyphosphate chain. Conversely, in alkaline solutions, such as those naturally formed when potassium triphosphate is dissolved in water (a 1% solution has a pH of 9.2-10.1), the rate of hydrolysis is significantly reduced. atamanchemicals.com
Theoretical modeling of a model triphosphate ester in water clusters suggests a two-step dissociative-type mechanism for hydrolysis. acs.org The first step involves the separation of the terminal phosphate group, followed by a second step where the resulting metaphosphate anion reacts with water to form inorganic phosphate. acs.org The reverse reaction, phosphate condensation, is an energetically unfavorable process in aqueous solution that typically requires high temperatures, as seen in the industrial synthesis of polyphosphates.
| Factor | Influence on Hydrolytic Degradation Rate | Notes |
|---|---|---|
| pH | Increases significantly under acidic conditions; decreases in alkaline solutions. | Potassium triphosphate forms a naturally alkaline solution, which enhances its stability. atamanchemicals.com |
| Temperature | Increases with higher temperatures. | A common characteristic of hydrolysis reactions. mdpi.com |
| Metal Ions | Can catalyze hydrolysis. | The strong chelating nature of the triphosphate anion leads to interactions that can weaken the P-O-P bonds. wikipedia.org |
| Enzymes | Can be rapidly hydrolyzed by phosphatases (in biological contexts). | This article focuses on non-biological degradation. |
The thermal degradation of potassium triphosphate hydrate begins with the loss of its water of hydration. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these processes. researchgate.nettainstruments.com For hydrated salts, TGA typically shows a mass loss corresponding to the evaporation of water molecules at temperatures generally above 100°C. researchgate.netiea-shc.org
Once dehydrated, the resulting anhydrous potassium triphosphate is a thermally stable compound. It possesses a high melting point, reported to be in the range of 620-640°C. The synthesis of potassium triphosphate itself involves the thermal condensation (polymerization) of potassium orthophosphates at temperatures around 400°C, indicating the stability of the polyphosphate structure at high temperatures below its melting point. Significant decomposition of the anhydrous salt into other phosphate species would only be expected at very high temperatures beyond its melting point.
| Property | Value/Characteristic | Reference |
|---|---|---|
| Dehydration | Initial mass loss corresponding to water of hydration upon heating. | researchgate.net |
| Melting Point (Anhydrous) | 620-640 °C | |
| Thermal Stability (Anhydrous) | Stable up to its melting point. |
Specific studies on the photochemical (photolysis) and radiolytic (radiolysis) degradation of potassium triphosphate in aqueous solution are not extensively documented in the reviewed literature. However, insights can be drawn from research on other phosphate compounds.
The photolysis of phosphate compounds in aqueous solutions, such as organophosphates or sodium hydrogen phosphate, can occur upon irradiation with ultraviolet (UV) light. nih.govrsc.orgacs.org The degradation process often involves the generation of highly reactive radical species. nih.gov For instance, the photolysis of tricresyl phosphate is promoted by the presence of species like Fe³⁺, which contributes to the formation of hydroxyl radicals (•OH), a powerful oxidizing agent. nih.gov It is plausible that UV irradiation of an aqueous potassium triphosphate solution could lead to the formation of phosphate radicals and subsequent degradation of the polyphosphate chain, although the efficiency may be low without sensitizers.
Radiolysis, the decomposition of a substance by ionizing radiation, of aqueous solutions primarily involves the radical products of water radiolysis, including the hydroxyl radical (•OH), hydrogen atom (H•), and the hydrated electron (e⁻aq). mdpi.com Studies on the radiolysis of tributyl phosphate (TBP) in aqueous nitric acid have shown that the hydroxyl radical and the nitrate (B79036) radical are key species in its degradation. nih.gov In concentrated phosphoric acid solutions, radiolysis can directly ionize phosphate species to form phosphate radicals (H₂PO₄•), which are themselves reactive. mdpi.com By analogy, the radiolytic degradation of potassium triphosphate hydrate would likely proceed via attack by these radical species, leading to the cleavage of the P-O-P bonds and the formation of smaller phosphate fragments.
Solution Behavior and Solvation Dynamics of this compound
Potassium triphosphate is highly soluble in water, dissociating into potassium cations (K⁺) and triphosphate anions (P₃O₁₀⁵⁻). atamanchemicals.com The interactions of these ions with water molecules (the solvent) define the solution's properties and the compound's reactivity.
The potassium ion (K⁺) is known to have a subtle effect on the dynamics of surrounding water molecules. nih.gov It is often classified as a weak "structure breaker" (kosmotrope), meaning it slightly disrupts the hydrogen-bonding network of bulk water. arxiv.org Water molecules orient their partially negative oxygen atoms toward the positive K⁺ ion, forming a hydration shell. quora.com
The triphosphate anion is a large, highly charged polyanion. It interacts strongly with water molecules via hydrogen bonding. More significantly, the triphosphate anion is a powerful chelating agent, capable of binding strongly to metal cations. atamanchemicals.comatamanchemicals.com This sequestration ability is a dominant feature of its reactivity in solution. By forming stable, soluble complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺), it effectively removes them from the solution, a property utilized in water softening. atamanchemicals.com This ion-ion interaction directly influences chemical reactivity; for example, by preventing the precipitation of insoluble metal salts or by altering the catalytic activity of metal ions.
When potassium triphosphate hydrate dissolves, both the cation and anion are surrounded by water molecules, forming distinct hydration shells. The structure of these shells is crucial to understanding the behavior of the ions in solution.
Potassium Cation (K⁺): The K⁺ ion in an aqueous solution is surrounded by a primary hydration shell of water molecules. First-principles molecular dynamics simulations and other studies indicate that the average coordination number of K⁺ in water is approximately 6.2 to 6.6, meaning it is directly interacting with about six water molecules on average. nih.govuiuc.edu These water molecules are dynamically exchanged with molecules in the bulk solvent.
Triphosphate Anion (P₃O₁₀⁵⁻): The large triphosphate anion is also extensively hydrated, with water molecules forming hydrogen bonds with the numerous oxygen atoms of the phosphate groups. The most significant aspect of its solvation architecture is its ability to displace water molecules from the hydration shells of other cations to form direct coordination bonds. As a multidentate ligand, it can wrap around a metal ion, forming a stable chelate complex. atamanchemicals.comwikipedia.org This process fundamentally reorganizes the local solvation structure. For example, in biological systems, the triphosphate moiety of ATP is critical for coordinating with magnesium ions (Mg²⁺), which weakens the terminal phosphoanhydride bond and facilitates hydrolysis. wikipedia.org This ability to restructure the solvation environment of metal cations is central to its function as a sequestering agent and in modulating chemical processes in solution. atamanchemicals.com
Research on Advanced Applications of Potassiumtriphosphatehydrate in Chemical Synthesis
Potassium Triphosphate Hydrate (B1144303) as a Catalyst in Contemporary Organic Synthesis
Potassium triphosphate hydrate serves primarily as a strong base in a multitude of organic reactions. Its hydrated form is often utilized for its favorable handling characteristics and specific catalytic activities. While often used interchangeably with its anhydrous form, the hydrate can play a distinct role in reaction pathways where water is a crucial component or where milder basic conditions are required.
Thioether Synthesis via Alkylation and Michael Addition Reactions
The synthesis of thioethers, compounds containing a C-S-C bond, is fundamental in organic chemistry, with applications in pharmaceuticals and materials science. Common synthetic routes include the alkylation of thiols and the conjugate (Michael) addition of thiols to α,β-unsaturated compounds.
While strong bases are essential for deprotonating thiols to the more nucleophilic thiolate anions required for these reactions, the direct role of potassium triphosphate hydrate as a catalyst for these specific transformations is not extensively documented in current scientific literature. Its application is more established as a stoichiometric base rather than a catalyst that facilitates the reaction in small, recoverable quantities. In nickel-catalyzed reactions, for instance, tripotassium phosphate (B84403) is employed as a base in thioester transfer reactions, which are related to C-S bond formation. However, for direct thioether synthesis via alkylation or Michael addition, other catalytic systems, often involving amines or phosphines for Michael additions, are more commonly reported.
Investigations into Carbon-Carbon Bond-Forming Reactions Catalyzed by Potassium Triphosphate Hydrate
The most significant application of potassium triphosphate hydrate in modern organic synthesis is its role as a critical base in palladium-catalyzed cross-coupling reactions, which are paramount for the formation of carbon-carbon bonds. In these reactions, the compound is not the primary catalyst but an indispensable component of the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. Potassium triphosphate hydrate is frequently the base of choice, particularly in reactions involving sterically hindered or electron-rich substrates. It is proposed to play a dual role: facilitating the crucial transmetalation step by activating the organoboron species and regenerating the active palladium(0) catalyst. Its effectiveness is noted in various solvent systems, including aqueous mixtures, which aligns with green chemistry principles.
Heck Reaction: In the palladium-catalyzed coupling of aryl halides with alkenes, tripotassium phosphate has been identified as an optimal base, especially in ligand-free protocols. It promotes high turnover numbers, enhancing the efficiency and industrial viability of the process.
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides. Tripotassium phosphate is an effective base for this transformation, often used in solvents like dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction.
The table below summarizes the role of tripotassium phosphate in these key C-C bond-forming reactions.
| Reaction | Role of Potassium Triphosphate Hydrate | Substrates | Catalyst System |
| Suzuki-Miyaura Coupling | Base | Aryl/Hetaryl Mesylates & Potassium Boc-protected aminomethyltrifluoroborate | PdCl₂(cod) / RuPhos |
| Heck Reaction | Optimal Base | Aryl Bromides & Olefins | Pd(OAc)₂ (ligand-free) |
| Sonogashira Coupling | Base | Aryl Bromides & Terminal Alkynes | Palladium-based catalyst |
Exploration of Emerging Applications in Sustainable Organic Transformations
The principles of sustainable or "green" chemistry—promoting the use of less hazardous, more efficient, and environmentally benign chemical processes—are increasingly important. Potassium triphosphate hydrate aligns well with these principles.
Microwave-Assisted Synthesis: The hydrate form of tripotassium phosphate (K₃PO₄·H₂O) has been effectively used to catalyze the deprotection of Boc-protected amines under microwave irradiation. researchgate.net This method offers significant advantages over traditional techniques, including drastically reduced reaction times and often improved yields, minimizing energy consumption. researchgate.net
Use of Benign Solvents: Research has shown the efficacy of tripotassium phosphate in more environmentally friendly solvent systems. For example, it is used as a base for the synthesis of unsymmetrical diaryl ethers in ionic liquids like [Bmim]BF₄. researchgate.net Its use in aqueous solvent mixtures for cross-coupling reactions further reduces the reliance on volatile organic compounds (VOCs).
Cost-Effectiveness and Safety: As an inexpensive, stable, and non-corrosive solid, it is a safer and more economical alternative to other strong bases like alkali metal alkoxides, which are often flammable and moisture-sensitive.
Role of Potassium Triphosphate Hydrate in Polymer Science and Engineering
The application of potassium triphosphate hydrate extends into the realm of polymer chemistry, although its roles are more specialized and less broadly documented than in organic synthesis.
Research into the Synthesis of Biodegradable Polymers Utilizing Potassium Triphosphate Hydrate
Biodegradable polymers are crucial for mitigating plastic pollution. Their synthesis often involves polymerization techniques like ring-opening polymerization or polycondensation. While various catalysts are employed for these processes, including other phosphate-based compounds like diphenyl phosphate, a specific, well-documented role for potassium triphosphate hydrate in the synthesis of common biodegradable polyesters or polycarbonates is not prominent in the current body of scientific literature. Research in this area tends to focus on metal-based catalysts or other organocatalysts to achieve controlled polymerization and high molecular weights.
Polymerization Catalysis and Additive Functions of Potassium Triphosphate Hydrate
Despite the limited information on its role in biodegradable polymer synthesis, potassium triphosphate hydrate has demonstrated significant catalytic activity in specific polymerization reactions.
A notable application is the catalytic polymerization of carbon dioxide (CO₂) with diamines to produce polyureas. researchgate.net Research has shown that among various potassium alkali salts, tripotassium phosphate is a highly active catalyst for this conversion, which is significant for CO₂ utilization and the synthesis of isocyanate-free polymers. researchgate.net
The catalytic activity was found to be directly related to the basicity of the salt. researchgate.net During the reaction, the K₃PO₄ is partially converted into less active forms like K₂HPO₄ and KHCO₃ through interaction with CO₂ and water. researchgate.net This transformation highlights its role as a reactant-catalyst in the polymerization process.
The table below details the findings of a study on the catalytic activity of various potassium salts in polyurea synthesis.
| Catalyst | Alkalinity | Catalytic Activity in Polyurea Synthesis |
| K₃PO₄ | High | Highly Active |
| K₂CO₃ | Medium | Moderately Active |
| K₂HPO₄ | Lower | Less Active |
| KHCO₃ | Low | Low Activity |
| KH₂PO₄ | Very Low | Inactive |
Regarding its function as a polymer additive, tripotassium phosphate is known for its use as an emulsifier, stabilizer, and buffering agent, primarily in the food industry. wikipedia.org While these functions are critical in food science, their direct translation into applications as performance-enhancing additives within bulk plastics or high-performance polymers is not a major area of current research. Other phosphate compounds, such as triphenyl phosphate, are more commonly used as additives in polymers, for example, as flame retardants in polyurethane foams.
Environmental and Industrial Chemistry Research Pertaining to Potassiumtriphosphatehydrate
Water Treatment Applications and Mechanistic Research
Potassiumtriphosphatehydrate, a compound with significant chelating and dispersing properties, is the subject of extensive research in the field of water treatment. Its ability to interact with mineral ions and prevent the formation of scale, control metal ion concentrations, and soften water makes it a valuable component in various water treatment strategies.
Advanced Studies on Scale Inhibition Mechanisms by this compound
The primary mechanism by which this compound inhibits scale formation is through sequestration and crystal growth distortion. nih.gov As a polyphosphate, it adsorbs onto the active growth sites of mineral scale crystals, such as calcium carbonate (calcite), thereby blocking their further development. nih.gov This adsorption process disrupts the normal crystallization process, preventing the formation of hard, adherent scale on surfaces.
Research has shown that tripolyphosphate is a more potent inhibitor of calcite crystal growth compared to other polyphosphates like pyrophosphate and hexametaphosphate. nih.gov The inhibition process can be described by a Langmuir adsorption model, which indicates that the tripolyphosphate molecules form a monolayer on the calcite surface. nih.gov Detailed speciation analysis has identified the CaP₃O₁₀³⁻ complex as the primary active species responsible for this surface adsorption and subsequent inhibition. nih.gov The inhibitory effect of polyphosphates, including this compound, is significantly greater than that of orthophosphate, with equilibrium constants for the adsorption reaction being approximately two orders of magnitude higher. nih.gov
The "threshold effect" is a key concept in the action of polyphosphate-based scale inhibitors. This effect describes the ability of substoichiometric concentrations of the inhibitor to prevent a much larger quantity of mineral salts from precipitating. This high efficiency makes this compound a cost-effective solution for scale control in various industrial water systems.
Table 1: Comparative Inhibition of Calcite Crystal Growth by Different Polyphosphates
| Polyphosphate Inhibitor | Relative Inhibition Strength | Primary Adsorbing Species |
|---|---|---|
| Tripolyphosphate | Strongest | CaP₃O₁₀³⁻ |
| Pyrophosphate | Moderate | CaP₂O₇²⁻ |
| Hexametaphosphate | Weaker | Not determined |
This table is interactive. Click on the headers to sort the data.
Metal Ion Control and Removal Strategies in Water Systems Utilizing this compound
This compound is an effective chelating agent, capable of forming stable, soluble complexes with a variety of divalent and trivalent metal ions. atamanchemicals.comatamanchemicals.com This property is crucial in water treatment for controlling the concentration of problematic metal ions that can cause discoloration, staining, and catalyze undesirable chemical reactions.
The primary application in this area is the sequestration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, the main contributors to water hardness. atamanchemicals.comatamanchemicals.com By forming stable complexes with these ions, this compound prevents their precipitation and the formation of scale. atamanchemicals.com It also effectively sequesters iron (Fe³⁺) and manganese (Mn²⁺) ions, which are common causes of "red" and "black" water, respectively. The resulting metal-tripolyphosphate complexes are soluble and remain in the water stream, preventing staining of surfaces and laundry.
Furthermore, research has explored the use of tripolyphosphates in the removal of heavy metals from wastewater. Studies have indicated a strong affinity of tripolyphosphate for heavy metal ions, with the chelating strength following the order of Cu²⁺ > Pb²⁺ > Cd²⁺. This suggests its potential application in industrial wastewater treatment to mitigate heavy metal pollution.
Table 2: Metal Ion Sequestration by this compound
| Metal Ion | Common Problem in Water Systems | Sequestration Effect |
|---|---|---|
| Calcium (Ca²⁺) | Scale formation, water hardness | Forms stable, soluble complexes, preventing precipitation. atamanchemicals.comatamanchemicals.com |
| Magnesium (Mg²⁺) | Scale formation, water hardness | Forms stable, soluble complexes, preventing precipitation. atamanchemicals.comatamanchemicals.com |
| Iron (Fe³⁺) | Discoloration ("red water"), staining | Sequesters iron to prevent oxidation and precipitation. |
| Manganese (Mn²⁺) | Discoloration ("black water"), staining | Sequesters manganese, keeping it in solution. |
| Copper (Cu²⁺) | - | High affinity for chelation. |
| Lead (Pb²⁺) | - | Moderate affinity for chelation. |
| Cadmium (Cd²⁺) | - | Lower affinity for chelation compared to copper and lead. |
This table is interactive. Users can filter by metal ion to see the specific effects.
Optimization Research of Water Softening Processes with this compound
Water softening is a critical process for both domestic and industrial applications, and this compound plays a significant role as a chemical softening agent. chemical-sales.com Unlike ion exchange methods that physically remove hardness ions, this compound softens water by sequestering Ca²⁺ and Mg²⁺ ions, rendering them unable to form scale or interfere with cleaning processes. atamanchemicals.comchemical-sales.com
Research in this area focuses on optimizing the efficiency of water softening by determining the ideal conditions for the use of this compound. This includes studying the effect of pH, temperature, and the presence of other ions on its chelating ability. The high solubility of this compound in water is a key advantage, allowing for its use in a wide range of temperatures and concentrations. atamanchemicals.com
Comparative studies, while not extensively detailed in the public domain, generally indicate that polyphosphates like this compound are highly effective for water softening, particularly in applications where the complete removal of hardness ions is not necessary, but their detrimental effects need to be negated. The choice between different softening agents often depends on the specific application, cost-effectiveness, and environmental considerations.
Detergent Formulations and Cleaning Performance Research
In the detergent industry, this compound is a key ingredient, functioning as a "builder" to enhance the cleaning efficiency of surfactants. gowaychemical.com Its primary role is to counteract the effects of water hardness, which can significantly impair the performance of detergents.
Mechanisms of Surfactant Efficiency Enhancement by this compound
The primary mechanism by which this compound enhances surfactant efficiency is through water softening. gowaychemical.com In hard water, the active ingredients of detergents (surfactants) can react with calcium and magnesium ions to form insoluble precipitates, commonly known as soap scum. This process deactivates the surfactant molecules, reducing their cleaning power. This compound prevents this by sequestering the hardness ions, keeping the surfactant molecules free to perform their cleaning function. gowaychemical.com
Beyond water softening, this compound contributes to the cleaning process in several other ways:
Suspension of Dirt Particles: It helps to keep dirt and soil particles suspended in the wash water, preventing them from redepositing onto the cleaned surfaces. gowaychemical.com
pH Buffering: It helps to maintain an optimal alkaline pH for the washing process, which is crucial for the effectiveness of many types of surfactants and for the removal of certain types of soil.
Emulsification: It aids in the emulsification of oily and greasy soils, breaking them down into smaller droplets that can be more easily removed by the surfactants.
Hard Water Mitigation Strategies in Detergents Employing this compound
The formulation of detergents for use in hard water areas is a significant challenge for manufacturers. The inclusion of this compound is a primary strategy to mitigate the negative effects of water hardness on cleaning performance. yeserchem.com Detergents designed for regions with hard water typically contain a higher percentage of builders like this compound. yeserchem.com
Research indicates that the concentration of tripolyphosphate in detergent formulations can range from 5% to 15%, depending on the expected water hardness and the type of surfactant used. yeserchem.com For instance, primary surfactants like linear alkylbenzene sulfonate (LABSA), commonly used in powder detergents, are particularly sensitive to hard water. The presence of an effective builder like this compound is therefore essential to maintain their cleaning efficacy. yeserchem.com
The use of this compound allows for consistent cleaning performance across a range of water hardness levels, ensuring that consumers achieve satisfactory results without needing to use excessive amounts of detergent.
Table 3: Typical Concentration of Tripolyphosphate in Detergents for Hard Water Mitigation
| Detergent Type | Primary Surfactant Type | Typical Tripolyphosphate Concentration | Rationale |
|---|---|---|---|
| Powder Detergent | Linear Alkylbenzene Sulfonate (LABSA) | 5% - 15% | High sensitivity of LABSA to hardness ions necessitates a significant amount of builder. yeserchem.com |
| Liquid Detergent | Varies (e.g., Alcohol Ethoxylates) | Generally lower than powders | Some liquid surfactants are less sensitive to water hardness. |
This interactive table allows for a comparison of typical builder concentrations in different detergent formulations.
Research into Industrial Chemical Processes Utilizing this compound Beyond Water Treatment and Detergents
Potassium triphosphate, in its hydrated forms, is a versatile compound with applications extending beyond its well-known roles in water treatment and detergents. Research has identified its utility in a variety of industrial chemical processes, leveraging its properties as a sequestrant, dispersant, buffer, and catalyst.
In the paint and coatings industry , potassium triphosphate is utilized as a dispersing agent for pigments. tki.si Its ability to sequester metallic ions and form stable complexes helps to prevent the agglomeration of pigment particles, ensuring uniform color distribution and stability in paint formulations.
The metal treatment industry employs potassium triphosphate for surface cleaning and preparation. tki.siatamanchemicals.com It acts as a sequestering agent, binding with calcium, magnesium, and other metal ions to prevent the formation of insoluble scales and films on metal surfaces. atamanchemicals.com This contributes to more effective cleaning and prepares the metal for subsequent processes like plating or painting.
In textile processing , phosphates like potassium triphosphate serve multiple functions. icl-phos-spec.com They can be used in scouring formulations and as a source of alkalinity in dyeing processes. icl-phos-spec.com Their ability to sequester hard water ions prevents interference with dyes and other processing chemicals, leading to more consistent and higher-quality results. atamanchemicals.comicl-phos-spec.cominnophos.com
The ceramics industry utilizes potassium triphosphate as a deflocculant or dispersing agent for ceramic raw materials and masses. tki.si By reducing the viscosity of ceramic slurries, it allows for easier processing and forming of ceramic bodies. This leads to more uniform and defect-free final products. Porous phosphate (B84403) hydrate (B1144303) ceramics have also been developed, showing potential for applications in high-temperature filtration. researchgate.net
In the field of organic synthesis , tripotassium phosphate is valued as a strong, non-nucleophilic base. wikipedia.orgthieme-connect.com Its insolubility in many organic solvents makes it easy to remove from a reaction mixture. wikipedia.org The hydrate form has been used specifically to catalyze certain reactions, such as the deprotection of BOC amines. wikipedia.org
Furthermore, emerging research has explored the use of potassium phosphate hydrates in the formulation of advanced materials, such as inorganic flame-retardant coatings . annexechem.commdpi.com In these applications, it acts as a matrix component that, upon heating, releases water and forms a protective ceramic shield. mdpi.com
Environmental Fate and Transport Studies of this compound (Non-Biological Aspects)
The environmental behavior of potassium triphosphate hydrate is governed by the chemical properties of the triphosphate anion and the potassium cation upon their dissolution in water. Non-biological processes such as speciation, solubility, adsorption-desorption, and abiotic transformation are critical in determining its persistence and mobility in the environment.
Potassium triphosphate is highly soluble in water. wikipedia.organnexechem.comechemi.com Upon entering an aqueous environment, the hydrated salt readily dissolves and dissociates into potassium cations (K⁺) and triphosphate anions (P₃O₁₀⁵⁻). annexechem.comechemi.com
The solubility of a related compound, potassium tripolyphosphate, demonstrates this high aqueous solubility.
| Temperature (°C) | Solubility (g in 100 mL of water) |
| 10 | 178 |
| 25 | 194 |
| 50 | 212 |
| Data derived from research on Potassium Tripolyphosphate. atamanchemicals.com |
The fate of dissociated potassium triphosphate in the environment is tied to the individual behavior of potassium and phosphate ions in contact with environmental matrices like soil and sediment.
Phosphate (as Triphosphate and its Hydrolysis Products): The potential for adsorption of phosphate anions is low in many cases due to the high water solubility of the parent compound. regulations.gov However, where it does occur, the process is highly dependent on the composition of the soil or sediment.
Acidic to Neutral Conditions: In soils with acidic to neutral pH, phosphate ions are primarily adsorbed onto the surfaces of iron and aluminum oxides and hydroxides. mdpi.com This interaction can involve the formation of inner-sphere surface complexes.
Alkaline Conditions: In alkaline environments, the interaction with calcium carbonate becomes more significant. Phosphate can be removed from the solution through precipitation reactions, forming calcium phosphate compounds like hydroxyapatite. iupac.orgmdpi.com
Potassium: The potassium cation (K⁺) is a plant nutrient and its mobility in soil is influenced by the soil's cation exchange capacity (CEC).
Adsorption: Soils with higher clay content and organic matter generally have a higher CEC and thus a greater capacity to adsorb and retain potassium ions. researchgate.net
Desorption: Potassium can be desorbed back into the soil solution, making it available for plant uptake or further transport. The balance between adsorption and desorption is dynamic and depends on factors like the concentration of other cations in the soil water. researchgate.net
Studies on peat soils, which are often acidic and have high organic content, have shown poor sorption of both phosphate and potassium, indicating a higher potential for mobility in such environments. soilsjournalnigeria.com
The primary non-biological transformation pathway for the triphosphate anion in the environment is abiotic hydrolysis. This process involves the cleavage of the phosphoanhydride (P-O-P) bonds. gatech.edu
The hydrolysis of triphosphate occurs in a stepwise manner:
Tripolyphosphate → Pyrophosphate + Orthophosphate
Pyrophosphate → 2 Orthophosphate
This transformation converts the condensed phosphate into orthophosphate (e.g., H₂PO₄⁻, HPO₄²⁻), which is the simplest form of inorganic phosphate. nih.goviupac.org The rate of this hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. For instance, acid hydrolysis at elevated temperatures can accelerate the conversion of condensed phosphates to orthophosphate. researchgate.net Natural oxide minerals found in soils and sediments can also act as abiotic catalysts, facilitating the hydrolysis of phosphoanhydride bonds. gatech.edu This abiotic degradation is a key process in the eventual remineralization of complex phosphate molecules in the environment. gatech.edu
Advanced Analytical Methodologies for Potassiumtriphosphatehydrate Research
Chromatographic Techniques for Separation, Identification, and Quantification of Potassiumtriphosphatehydrate
Chromatographic methods are fundamental in the analytical workflow for potassium triphosphate hydrate (B1144303), enabling the separation of the triphosphate anion from other phosphate (B84403) species and matrix components, followed by its identification and quantification.
Ion chromatography (IC) is a powerful and widely used technique for the determination of various phosphate forms, including orthophosphate, pyrophosphate, and triphosphate. nih.gov This method separates ions based on their affinity to an ion-exchange stationary phase. For phosphate speciation, an anion-exchange column is typically employed.
The separation is achieved by passing a liquid mobile phase, often a basic solution like sodium hydroxide (B78521), over the stationary phase. nih.gov The different phosphate species exhibit varying degrees of interaction with the stationary phase, leading to their separation. Suppressed conductivity detection is a common mode of detection in IC for inorganic anions like phosphate, offering enhanced sensitivity. aip.org
Key parameters in an IC method for phosphate speciation include the type of stationary phase, the composition and gradient of the mobile phase, and the flow rate. For instance, a study on the determination of various phosphate forms in tripolyphosphate utilized a 100 mmol/L sodium hydroxide solution in a gradient elution at a flow rate of 1.0 ml/min. nih.gov This method demonstrated good linearity and low detection limits for orthophosphate, pyrophosphate, and tripolyphosphate. nih.gov
Table 1: Performance of an Ion Chromatography Method for Phosphate Speciation nih.gov
| Parameter | Orthophosphate | Pyrophosphate | Tripolyphosphate |
| Detection Limit (mg/L) | 0.010 | 0.018 | 0.063 |
| Linearity (Peak Area vs. Concentration) | Good | Good | Good |
| RSD of Retention Time (%) | 0.38 - 0.79 | 0.38 - 0.79 | 0.38 - 0.79 |
| RSD of Peak Area (%) | 2.21 - 6.96 | 2.21 - 6.96 | 2.21 - 6.96 |
| Recovery (%) | 97.45 - 106.89 | 97.45 - 106.89 | 97.45 - 106.89 |
RSD: Relative Standard Deviation
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive technique for the analysis of a wide range of compounds. nemi.gov For a polar and charged species like the triphosphate anion, ion-pair reversed-phase liquid chromatography is often employed. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, allowing for its retention on a reversed-phase column.
The mass spectrometer then detects the separated components, providing information about their mass-to-charge ratio, which aids in their identification and quantification. LC-MS is particularly advantageous for analyzing complex matrices as it can resolve target analytes from other components. nemi.gov While specific LC-MS methods for potassium triphosphate hydrate are not extensively detailed in the provided results, the principles of analyzing polar metabolites and phosphopeptides can be applied. nih.govacs.org The choice of ion-pairing reagent, mobile phase composition, and mass spectrometry parameters are critical for method development.
Electrochemical Methods for Detection and Characterization of this compound
Electrochemical methods offer sensitive and often rapid means for the detection and characterization of electroactive species. For potassium triphosphate hydrate, these methods can be tailored to detect either the potassium cation or the triphosphate anion.
Electrochemical sensors, including potentiometric and amperometric sensors, have been developed for the detection of phosphate and related anions. nih.gov Potentiometric sensors, such as ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target ion. nih.govmetrohm.com While a specific ISE for triphosphate is not detailed, the principles of potassium ISEs could be applied for the determination of the cation. metrohm.com
Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. These methods can be used to study the redox behavior of species. While triphosphate itself is not readily redox-active, its complexation with electroactive species or its effect on the electrochemical behavior of a modified electrode could be exploited for its indirect detection.
Recent research has focused on the development of novel electrochemical sensors for phosphate with high sensitivity and low detection limits. For example, a sensor based on a molybdenum blue modified pencil graphite (B72142) electrode showed a detection limit of 2.19 × 10⁻⁸ M for phosphate. rsc.org Another approach utilized a bifunctional boron-doped diamond electrode for the detection of phosphate with a detection limit of 0.004 mg/L. acs.org
Atomic Spectroscopic Techniques for Elemental Analysis of this compound (e.g., AAS, ICP-OES)
Atomic spectroscopy techniques are indispensable for determining the elemental composition of potassium triphosphate hydrate, specifically the quantities of potassium and phosphorus.
Atomic Absorption Spectrometry (AAS) is a well-established technique for the determination of metals, including potassium. nemi.govnemi.gov In AAS, a sample is atomized in a flame or a graphite furnace, and the absorption of light by the ground-state atoms at a specific wavelength is measured. The amount of light absorbed is proportional to the concentration of the element in the sample. For potassium analysis, an air-acetylene flame is commonly used. nemi.gov
Table 2: Typical Parameters for Potassium Determination by AAS
| Parameter | Setting |
| Wavelength | 769.9 nm |
| Slit Width | 0.5 nm |
| Lamp Intensity | 7 mA |
| Flame | Air-acetylene |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for the simultaneous multi-elemental analysis. nih.govoup.com In ICP-OES, the sample is introduced into an argon plasma, which excites the atoms to higher energy levels. As the atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element. ICP-OES is highly suitable for the accurate determination of both phosphorus and potassium in a single analysis. nih.govoup.comoup.com
Validation studies for the determination of phosphorus and potassium in fertilizers using ICP-OES have shown excellent recoveries and precision. nih.govoup.com
Table 3: Performance of ICP-OES for Phosphorus and Potassium Analysis in Fertilizers nih.gov
| Element | Recovery Range (%) | RSD Range (%) |
| Phosphorus (P) | 95.53 - 124.9 | 0.28 - 1.30 |
| Potassium (K) | 98.36 - 107.28 | 0.39 - 1.52 |
RSD: Relative Standard Deviation
X-ray Based Analytical Techniques (e.g., XRF, XPS) for Compositional and Surface Analysis of this compound
X-ray based techniques provide valuable information on the elemental composition and surface chemistry of materials like potassium triphosphate hydrate.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In XRF, the sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by electrons from higher energy levels, leading to the emission of fluorescent X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element. XRF is a rapid and reliable method for the simultaneous determination of phosphorus and potassium. rigaku.comnih.govevidentscientific.com Portable XRF analyzers have also been developed for in-field analysis of phosphate-containing materials. nih.govevidentscientific.com
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. aip.orgaip.orgbrighton-science.com In XPS, the sample is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
For phosphate compounds, XPS can distinguish between different oxygen environments (e.g., P=O and P-O-). aip.orgresearchgate.net The valence band region in the XPS spectrum is particularly useful for differentiating between various phosphate species. aip.org This makes XPS a powerful tool for studying the surface chemistry of potassium triphosphate hydrate, including potential surface modifications or contaminants. brighton-science.comnih.gov
Computational and Theoretical Chemistry Studies of Potassiumtriphosphatehydrate
Quantum Chemical Calculations of Electronic Structure and Bonding in Potassium Triphosphate Hydrate (B1144303)
Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and nature of chemical bonding. For potassium triphosphate hydrate, these calculations can elucidate the interactions between the potassium cations, the triphosphate anion, and the water molecules of hydration.
The triphosphate anion ([P₃O₁₀]⁵⁻) is the central structural unit. Its electronic properties have been investigated in the context of pyrophosphate prototypes like methyl triphosphate. These studies reveal key features of the P-O bonds. The anion consists of a chain of three phosphate (B84403) tetrahedra linked by bridging oxygen atoms (P-O-P). The terminal oxygen atoms (P-O) carry a more significant negative charge than the bridging oxygens.
High-level quantum chemical calculations can precisely determine bond lengths and angles. For instance, calculations on triphosphate fragments show that terminal P-O bond lengths are shorter and stronger than the bridging P-O bonds, a result of greater double-bond character. The distribution of the -5 charge is delocalized across the ten oxygen atoms, but is concentrated on the terminal positions.
The presence of potassium ions (K⁺) and water molecules introduces significant electrostatic interactions. The positively charged K⁺ ions coordinate with the negatively charged oxygen atoms of the triphosphate anion. Quantum chemical calculations can model these interactions to determine preferred coordination sites and the resulting geometric and electronic perturbations. Water molecules form hydrogen bonds with the phosphate oxygen atoms and also hydrate the potassium cations. These interactions collectively stabilize the crystal lattice of the hydrated salt.
Table 1: Representative Calculated P–O Bond Lengths in a Triphosphate Fragment Data derived from quantum chemical studies on triphosphate prototypes like methyl triphosphate.
| Bond Type | Method | Calculated Bond Length (Å) |
| Terminal P-O | Hartree-Fock (HF/6-31G) | 1.57 - 1.70 |
| Bridging P-O-P | Hartree-Fock (HF/6-31G) | 1.71 - 1.73 |
| Terminal P-O | Density Functional Theory (DFT/B3LYP) | 1.59 - 1.74 |
| Bridging P-O-P | Density Functional Theory (DFT/B3LYP) | 1.75 - 1.77 |
| Terminal P-O | Møller–Plesset Perturbation Theory (MP2) | 1.60 - 1.73 |
| Bridging P-O-P | Møller–Plesset Perturbation Theory (MP2) | 1.74 - 1.76 |
Molecular Dynamics Simulations for Solvation and Interfacial Phenomena of Potassium Triphosphate Hydrate
In an MD simulation of potassium triphosphate in an aqueous environment, a simulation box is constructed containing the ions (K⁺ and [P₃O₁₀]⁵⁻) and a large number of water molecules. The interactions between all particles are described by a force field, which is a set of empirical potential energy functions.
Solvation Phenomena: MD simulations are ideal for characterizing the solvation structure. They can reveal the organization of water molecules in hydration shells around the ions. The highly charged triphosphate anion would be expected to have a well-defined and extensive hydration structure. researchgate.net Simulations can calculate radial distribution functions, g(r), which give the probability of finding a water molecule at a certain distance from the ion. From this, key properties like the coordination number (the number of water molecules in the first hydration shell) can be determined. Studies on the simpler phosphate ion (PO₄³⁻) show it is strongly hydrated, with a first hydration shell containing approximately 13 water molecules. researchgate.net Similarly, the potassium ion's hydration shell can be precisely characterized.
Interfacial Phenomena: MD simulations can also be used to model the behavior of potassium triphosphate hydrate at interfaces, such as between the crystal surface and a surrounding aqueous solution. These simulations are crucial for understanding processes like crystal growth and dissolution. By modeling the interface, researchers can observe the dynamics of ions and water molecules as they attach to or detach from the crystal lattice, providing insights into the microscopic mechanisms governing these macroscopic phenomena. mdpi.com
Table 2: Typical Hydration Properties of Constituent Ions from MD Simulations Data extrapolated from studies on phosphate and potassium ions in aqueous solution.
| Ion | Property | Typical Value |
| [PO₄]³⁻ (as proxy) | First Shell Coordination Number | ~13 |
| Residence Time of Water in First Shell | Picoseconds to Nanoseconds | |
| K⁺ | First Shell Coordination Number | 4 - 8 |
| Residence Time of Water in First Shell | Picoseconds |
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation Involving Potassium Triphosphate Hydrate
One of the most significant chemical reactions involving the triphosphate anion is hydrolysis—the cleavage of a P-O-P bond by a water molecule. This reaction is central to bioenergetics, most famously in the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov Density Functional Theory (DFT) is a premier computational tool for elucidating the detailed mechanisms of such reactions. purdue.edulongdom.org
DFT calculations can map the potential energy surface of the hydrolysis reaction, identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.
For triphosphate hydrolysis, two primary mechanisms are often considered nih.govacs.org:
Associative (Sₙ2-like) Mechanism: The attacking water molecule begins to form a bond with the phosphorus atom before the P-O-P bond is significantly broken. This proceeds through a pentacovalent phosphorus intermediate or transition state.
Dissociative (Sₙ1-like) Mechanism: The P-O-P bond breaks first, leading to the formation of a metaphosphate intermediate ([PO₃]⁻), which is then rapidly attacked by a water molecule.
DFT studies on ATP and model pyrophosphates have shown that the preferred mechanism can depend heavily on the environment, such as the presence of catalytic metal ions and the surrounding solvent. nih.govacs.org The potassium ions in potassium triphosphate hydrate would play a crucial role, coordinating to the negatively charged oxygen atoms. This coordination can polarize the P-O bonds and stabilize the negative charge that develops on the leaving group and in the transition state, thereby lowering the activation energy and catalyzing the hydrolysis reaction.
Table 3: Representative Calculated Activation Energies for Triphosphate Hydrolysis Values are illustrative and derived from QM/MM studies of ATP hydrolysis in aqueous solution.
| Mechanism | System | Calculated Activation Energy (kcal/mol) |
| Associative | ATP + H₂O | ~36 |
| Dissociative | ATP + H₂O | ~25-30 |
Predictive Modeling for Material Properties and Reactivity of Potassium Triphosphate Hydrate
Predictive modeling combines theoretical calculations with machine learning and data-driven approaches to forecast the properties and behavior of materials. While bespoke models for potassium triphosphate hydrate have not been developed, the methodologies for creating such models are well-established. mdpi.com
Material Properties Prediction: First-principles methods like DFT can be used to calculate a range of fundamental properties for the crystalline form of potassium triphosphate hydrate without the need for experimental data. These properties include:
Structural Properties: Lattice parameters, crystal density.
Mechanical Properties: Bulk modulus, elastic constants, which describe the material's response to stress.
Thermodynamic Properties: Enthalpy of formation, heat capacity, providing insight into the material's stability and thermal behavior. researchgate.net
The data generated from these high-fidelity calculations can then be used to train machine learning models, such as graph neural networks (GNNs). These models learn the relationship between a material's chemical formula or structure and its properties, enabling rapid prediction for new, unstudied compounds. mdpi.com
Reactivity Prediction: Predictive models can also be applied to reactivity. For example, machine learning algorithms, such as artificial neural networks, have been used to predict the adsorption capacity of phosphate on various metal-containing materials. acs.orgresearchgate.net A similar approach could be developed to predict the reactivity of potassium triphosphate hydrate in different chemical environments. Input features for such a model could include the calculated electronic properties from DFT (e.g., atomic charges, bond orders) and environmental parameters (e.g., pH, temperature, presence of other chemical species). These models could forecast reaction rates, predict the formation of new products, or estimate the material's performance in applications like water treatment or catalysis.
Future Research Directions and Emerging Avenues for Potassiumtriphosphatehydrate
Integration of Potassium Triphosphate Hydrate (B1144303) in Novel Materials Science Applications
The unique properties of potassium triphosphate, such as its ability to chelate metal ions and act as a dispersing agent, make it a compelling candidate for the development of new materials. atamanchemicals.comgreenchemindustries.com Research is anticipated to focus on its role as a key component in polymer composites, advanced ceramics, and specialty coatings. In polymer science, its incorporation could enhance flame retardant properties and modify surface characteristics. In the realm of ceramics, it may serve as a sintering aid or a precursor for creating complex potassium-containing phosphate (B84403) glasses with tailored optical or thermal properties.
Furthermore, its established use in forming protective films on metal surfaces to prevent corrosion opens avenues for creating more durable and resilient coatings. atamanchemicals.comairedale-group.com Future studies may explore the creation of self-healing coatings where potassium triphosphate hydrate is encapsulated and released to passivate metal surfaces upon damage. The synthesis of novel hydrated phosphate materials, including complex structures involving other metals like manganese or vanadium, points toward the potential for creating new crystalline materials with unique magnetic or electrochemical properties. researchgate.netnih.govacs.orgnih.gov
Considerations for Potassium Triphosphate Hydrate in Sustainable Chemistry and Circular Economy Models
In the context of green chemistry, potassium triphosphate hydrate presents several opportunities. Its high solubility and low environmental impact compared to other sequestering agents are advantageous. atamanchemicals.com Research is shifting towards developing more energy-efficient synthesis methods for polyphosphates and utilizing phosphate sources derived from waste streams, aligning with circular economy principles. frontiersin.orgsciencedaily.com The broader class of polyphosphates, including sodium tripolyphosphate, has faced environmental scrutiny due to contributions to eutrophication, which has driven innovation in wastewater treatment and the development of biodegradable alternatives. sodiumtripolyphosphate.comwikipedia.org
Future work will likely focus on leveraging potassium triphosphate hydrate in bioremediation processes or as a component in "green" building materials, such as magnesium potassium phosphate cements. mdpi.com Its role as a nutrient source in agriculture is also an area for sustainable innovation, particularly in developing controlled-release fertilizers that improve nutrient uptake efficiency and reduce runoff. greenchemindustries.comfrontiersin.org The transition from linear production models to circular ones will require a holistic analysis of the potassium and phosphorus life cycles to minimize waste and maximize resource utilization. frontiersin.orgresearchgate.net
Development of Advanced Functional Materials Incorporating Potassium Triphosphate Hydrate
Beyond structural roles, potassium triphosphate hydrate is being investigated for its functional properties in advanced materials. A significant area of emerging research is in energy storage, specifically as a component in electrolytes for potassium-ion batteries (PIBs). oaepublish.com The development of novel electrolytes is critical for the performance of PIBs, and phosphate-based compounds can influence ion conductivity and the stability of the solid-electrolyte interphase. oaepublish.com Research into hydrated layered phosphate phases for battery cathodes demonstrates the potential for creating materials that can accommodate the larger size of the potassium ion during cycling. acs.orgnih.gov
Another promising avenue is the development of functional biomaterials, where its biocompatibility and ability to sequester divalent cations are highly valuable. While avoiding specific medical applications, research into materials for environmental or industrial biotechnology, such as scaffolds for microbial cultures or agents for preventing biofilm formation on industrial equipment, represents a significant growth area. The compound's hygroscopic nature could also be harnessed in materials designed for humidity control. annexechem.com
Table 1: Potential Research Areas for Potassium Triphosphate Hydrate in Functional Materials
| Research Area | Potential Application | Key Properties Leveraged | Research Challenges |
| Energy Storage | Solid-state electrolytes, electrolyte additives for Potassium-Ion Batteries (PIBs). oaepublish.com | Ionic conductivity, electrochemical stability. | Optimizing K+ transport, ensuring long-term cycling stability, managing reactivity with electrodes. oaepublish.com |
| Smart Coatings | Self-healing anti-corrosion coatings, stimuli-responsive surfaces. | Sequestration of metal ions, film-forming capabilities. atamanchemicals.comairedale-group.com | Control over release mechanisms, ensuring compatibility with coating matrix, long-term durability. |
| Biomaterials | Scaffolds for enzyme immobilization, anti-fouling surface treatments. | Biocompatibility, ion-chelating ability. atamanchemicals.com | Tailoring material porosity and surface chemistry, studying long-term stability in biological media. |
| Advanced Ceramics | Sintering aids, precursors for specialty phosphate glasses. | Fluxing agent, glass network former. | Controlling crystallization during sintering, achieving desired optical/thermal properties. |
Interdisciplinary Research Integrating Potassium Triphosphate Hydrate with Other Scientific Domains
The future of potassium triphosphate hydrate research lies in its integration with diverse scientific fields. In geochemistry and environmental science, studying its interaction with minerals and soils can lead to better strategies for soil remediation and nutrient management. greenchemindustries.com In food science, it is used as an emulsifier and to retain moisture, and ongoing research could lead to its application in novel food structures and preservation techniques, reducing the need for sodium-based additives. foodsweeteners.comniranbio.comwikipedia.org
Collaboration between materials scientists and chemists will be crucial for designing and synthesizing novel phosphate-based materials with precisely controlled structures and properties. researchgate.netacs.org For instance, the hydrothermal synthesis of new K/Mn phosphate hydrates has revealed complex crystal structures with potential applications in catalysis or as ion-exchange materials. researchgate.netnih.gov The convergence of nanotechnology with phosphate chemistry could yield new nanoparticles and nanocomposites for use in catalysis, water treatment, and advanced sensors. americanelements.com
Q & A
Q. How can researchers assess the purity and impurity profile of potassium triphosphate hydrate in laboratory settings?
Methodological Answer: Purity assessment requires a combination of analytical techniques. Titrimetric methods (e.g., acid-base titration) can quantify free alkali (e.g., KOH) using phenolphthalein as an indicator, with thresholds ≤1.0% (AR grade) . Impurities such as chloride (Cl⁻) and sulfate (SO₄²⁻) are measured via ion chromatography or turbidimetry, adhering to limits of ≤0.003% (Cl⁻) and ≤0.01% (SO₄²⁻) for AR-grade material . For trace heavy metals (e.g., Pb, As), inductively coupled plasma mass spectrometry (ICP-MS) is recommended, with permissible levels ≤0.001% (Pb) and ≤0.0001% (As) .
Q. What safety protocols are critical when handling potassium triphosphate hydrate in laboratory experiments?
Methodological Answer: Safety measures include:
- PPE : Wear nitrile gloves (resistant to phosphate salts), safety goggles, and lab coats to prevent skin/eye contact .
- Engineering controls : Use fume hoods for powder handling to avoid inhalation. Emergency eyewash stations and safety showers must be accessible .
- Hygiene : Wash hands after handling and before breaks. Avoid contamination with oxidizing agents (e.g., peroxides), as incompatibility may cause hazardous reactions .
Q. How can potassium triphosphate hydrate be used to prepare pH-stable buffers for biochemical assays?
Methodological Answer: Dissolve 12 g of potassium triphosphate hydrate in 100 mL deionized water (4 M solution at 20°C) . Adjust pH using complementary phosphates (e.g., monobasic potassium phosphate, KH₂PO₄) to target ranges (e.g., pH 7.4–12). Validate buffer stability via pH meters under controlled temperatures (20–25°C) and document ionic strength variations using conductivity measurements .
Advanced Research Questions
Q. How should researchers resolve contradictions in solubility data for potassium triphosphate hydrate across experimental conditions?
Methodological Answer: Conduct controlled solubility studies under varying humidity (hygroscopicity affects hydration state) . Use dynamic vapor sorption (DVS) to quantify water uptake at 20°C and correlate with solubility changes. Cross-validate results with X-ray diffraction (XRD) to identify hydrate phase transitions (e.g., trihydrate vs. anhydrous forms) . For discrepancies in literature, replicate experiments using USP-grade reagents and report deviations in molarity (±0.1 M) .
Q. What experimental design considerations are critical for studying the thermal stability of potassium triphosphate hydrate in catalytic applications?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat samples at 5°C/min from 25°C to 500°C under nitrogen to track mass loss (e.g., dehydration at 100–150°C) .
- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions.
- Post-analysis : Characterize residues via FTIR to confirm structural integrity or decomposition products (e.g., metaphosphates) . Document humidity control during testing to avoid confounding hydration effects.
Q. How can researchers ensure compliance with pharmacopeial standards (e.g., USP) when synthesizing potassium triphosphate hydrate for pharmaceutical excipients?
Methodological Answer:
- Synthesis : Use ACS reagent-grade precursors (e.g., KOH and H₃PO₄) in stoichiometric ratios under anhydrous conditions .
- Testing : Adhere to USP monographs for assay (≥98.0% purity), clarity of solution, and limits of sodium (≤0.02%) and iron (≤0.002%) .
- Documentation : Include certificates of analysis (CoA) with impurity profiles and batch-to-batch consistency data .
Q. What strategies mitigate interference from carbonate impurities during phosphate quantification in potassium triphosphate hydrate samples?
Methodological Answer:
- Sample pretreatment : Acidify solutions with HNO₃ (pH <2) to convert carbonates to CO₂, which is purged via sonication .
- Analytical method : Use ion chromatography with a carbonate-removal column (e.g., Dionex OnGuard II H) to separate PO₄³⁻ and CO₃²⁻ ions . Validate recovery rates (95–105%) using spiked samples with known carbonate concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
